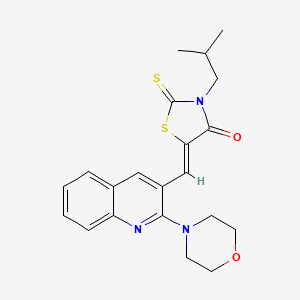
(Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H23N3O2S2 and its molecular weight is 413.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its efficacy as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis, and its cytotoxic effects on cancer cell lines.
Chemical Structure
The compound features a thiazolidinone core structure with a morpholinoquinoline moiety, which is believed to enhance its biological activity. The general structure can be represented as follows:
1. Tyrosinase Inhibition
Tyrosinase plays a crucial role in the production of melanin, and its inhibition is significant for treating hyperpigmentation disorders. The biological activity of the compound was assessed through various assays.
In vitro Studies:
The compound demonstrated potent tyrosinase inhibitory activity. In a study comparing several analogs, it was found that the compound exhibited an IC50 value significantly lower than that of kojic acid, a well-known tyrosinase inhibitor. Specifically, the IC50 value for the compound was reported to be 1.12 µM , making it approximately 22-fold more effective than kojic acid (IC50 = 24.09 µM) .
Kinetic Analysis:
Kinetic studies using Lineweaver–Burk plots indicated that the compound acts as a competitive inhibitor of tyrosinase. This suggests that it binds to the active site of the enzyme, preventing substrate access and thus inhibiting melanin production .
2. Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated against B16F10 murine melanoma cells.
Cell Viability Assays:
Using the MTT assay, it was determined that at concentrations up to 20 µM , the compound did not exhibit significant cytotoxicity after 48 and 72 hours of treatment. However, at higher concentrations, particularly with certain analogs, cytotoxic effects were noted .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 95 |
| 10 | 90 |
| 20 | 85 |
| >20 | Significant decrease |
Case Study: Efficacy in Melanogenesis
In a study focused on cellular models, this compound was shown to significantly reduce intracellular tyrosinase activity in B16F10 cells treated with α-MSH (α-melanocyte-stimulating hormone). The treatment resulted in a 3.9-fold increase in tyrosinase activity compared to untreated controls, while the compound effectively reduced this activity by 3.6-fold , indicating its potential as an anti-melanogenic agent .
Research Findings from Analog Studies
Further investigations into structural analogs revealed that modifications to the morpholino group could enhance or diminish biological activity. For instance, removing hydroxyl substituents or altering substituents on the thiazolidinone ring significantly affected tyrosinase inhibition efficacy .
Eigenschaften
IUPAC Name |
(5Z)-3-(2-methylpropyl)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-14(2)13-24-20(25)18(28-21(24)27)12-16-11-15-5-3-4-6-17(15)22-19(16)23-7-9-26-10-8-23/h3-6,11-12,14H,7-10,13H2,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAFRXPQKGEYGK-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














